molecular formula C20H22N2O2 B11128621 1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazole

1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazole

Cat. No.: B11128621
M. Wt: 322.4 g/mol
InChI Key: MLXYJJRTJNNISX-XVNBXDOJSA-N
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Description

1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol with a suitable propylating agent to form the intermediate compound. This intermediate is then reacted with a benzodiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield saturated compounds.

Scientific Research Applications

1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and arthritis.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol: This compound has a similar structure but different functional groups.

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a similar core structure but different substituents.

Uniqueness

1-(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole

InChI

InChI=1S/C20H22N2O2/c1-3-7-16-10-11-19(20(14-16)23-2)24-13-6-12-22-15-21-17-8-4-5-9-18(17)22/h3-5,7-11,14-15H,6,12-13H2,1-2H3/b7-3+

InChI Key

MLXYJJRTJNNISX-XVNBXDOJSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC

Origin of Product

United States

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